molecular formula C15H9N3OS2 B2629621 N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide CAS No. 941877-56-1

N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2629621
CAS No.: 941877-56-1
M. Wt: 311.38
InChI Key: YIKZARXKVKHBGV-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide is a synthetic small molecule featuring a benzothiazole core, a scaffold renowned for its diverse pharmacological profile and significant presence in medicinal chemistry research . This compound is part of a class of molecules investigated for their potential multi-target therapeutic applications. Benzothiazole derivatives have demonstrated substantial anti-inflammatory and analgesic activities in preclinical studies, with some compounds showing efficacy comparable to standard drugs like celecoxib and a favorable ulcerogenic index, suggesting improved gastrointestinal safety profiles . Furthermore, the benzothiazole nucleus is frequently explored for its antimicrobial properties, with research indicating that novel carboxamide and acetamide derivatives can exhibit potent activity against a range of bacterial and fungal pathogens . The mechanism of action for such compounds is often attributed to the inhibition of key enzymes. Related benzothiazole derivatives have been studied as inhibitors of bacterial DNA gyrase by targeting the GyrB subunit's ATP-binding site, a validated target for antibacterial development . Other studies suggest that benzothiazole carboxamides can inhibit the DprE1 enzyme, which is crucial for Mycobacterium tuberculosis cell wall synthesis, highlighting their potential in antitubercular research . Given its structural features, this compound serves as a valuable chemical tool for researchers in drug discovery, particularly in the synthesis of more complex molecules for screening against infectious diseases, cancer, and inflammatory conditions . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3OS2/c19-14(15-18-10-3-1-2-4-13(10)21-15)17-9-5-6-12-11(7-9)16-8-20-12/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKZARXKVKHBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One common method is the base-promoted intramolecular C–S bond coupling cyclization in dioxane . Another approach involves the use of N-arylthiobenzamides with Fe(III) catalysts to achieve regioselective synthesis .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often employ green chemistry principles to minimize environmental impact. These methods include microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as Fe(III) and copper triflimide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation. Notably, derivatives of this compound have been synthesized that enhance its efficacy against specific cancer types such as breast and lung cancers .

Neurodegenerative Diseases

This compound has been identified as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .

Anti-inflammatory Effects

The compound demonstrates anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenases (COX). This suggests potential applications in treating conditions characterized by chronic inflammation, including arthritis and other inflammatory disorders .

Synthesis and Evaluation

A study conducted by Mariappan et al. synthesized a series of benzothiazole derivatives, including this compound. The evaluation revealed significant anti-inflammatory activity comparable to standard drugs like diclofenac .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. Molecular docking studies have shown that benzothiazole derivatives can bind to various protein targets, enhancing their biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, physicochemical properties, and biological activities of N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide with related compounds from the evidence:

Compound Core Structure Substituents/Functional Groups Molecular Formula Key Properties/Activities
This compound Bis-benzothiazole Carboxamide linkage between two benzothiazoles C₁₃H₈N₃OS₂ (est.) Hypothesized high aromaticity, moderate solubility in DMSO, potential kinase inhibition
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide () Benzothiazole + pyrazole + thiophene Methylthiophene, pyrazole C₁₆H₁₂N₄OS₂ Broad-spectrum antimicrobial activity; confirmed via NMR and IR
Compound 9c () Benzodiazolyl + triazole + thiazole 4-Bromophenyl, triazolyl acetamide C₂₈H₂₀BrN₇O₂S High binding affinity to α-glucosidase (docking score: -9.2 kcal/mol)
Vopimetostat () Benzothiazole + piperidine + pyrazine Trifluoromethylpyrazine, fluoropyrimidinylphenyl C₂₈H₂₄F₄N₈O Antineoplastic activity; targets epigenetic regulators
NAT-1 () Thiazolidinone + nicotinamide 4-Methoxyphenyl C₁₆H₁₅N₃O₃S Moderate COX-2 inhibition (IC₅₀: 12 µM)

Research Findings and Data Gaps

  • Synthetic Challenges: notes that carboxamide-linked heterocycles often require stringent anhydrous conditions, which may apply to the target compound’s synthesis .
  • Biological Data : Further in vitro assays (e.g., kinase inhibition, cytotoxicity) are needed to validate hypothesized activities.

Biological Activity

N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles recent findings on the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.

Synthesis

The synthesis of benzothiazole derivatives, including this compound, often involves multiple synthetic pathways. Common methods include:

  • Knoevenagel Condensation : This method is frequently employed for synthesizing benzothiazole derivatives by reacting various aromatic aldehydes with thiazolidine derivatives.
  • Biginelli Reaction : This reaction can also yield benzothiazole-based compounds with enhanced biological properties.

Recent studies have shown that modifications in the benzothiazole structure can lead to significant enhancements in biological activity against pathogens like Mycobacterium tuberculosis .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have assessed its efficacy against various bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus10.7 - 21.4 μmol/mL21.4 - 40.2 μmol/mL
Escherichia coli15.0 - 30.0 μmol/mL30.0 - 60.0 μmol/mL
Candida albicans12.5 - 25.0 μmol/mL25.0 - 50.0 μmol/mL

These results indicate that the compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines:

Cell Line GI50 (μM) TGI (μM) LC50 (μM)
MCF-7 (Breast Cancer)15.928.793.3
HCT116 (Colon Cancer)25.177.5Not Determined
U87MG (Glioblastoma)21.5Not DeterminedNot Determined

The compound exhibited selective cytotoxicity towards cancer cells while showing less toxicity towards normal cells . Its mechanism of action may involve inhibition of specific cellular pathways such as PI3K and mTORC1, which are crucial for cancer cell survival and proliferation .

Case Studies

A case study published in a peer-reviewed journal highlighted the effectiveness of this compound in a series of animal models infected with Mycobacterium tuberculosis. The study demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls .

Another study focused on its anticancer potential revealed that the compound significantly inhibited tumor growth in xenograft models of breast cancer when administered at therapeutic doses .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide?

  • Methodology : The compound is synthesized via condensation reactions between benzothiazole precursors. For example, coupling reactions involving 1,3-benzothiazole-2-carboxylic acid derivatives with substituted benzothiazole amines under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with carbodiimide-based coupling agents (e.g., EDC or DCC) . Optimization of reaction time (typically 6–12 hours) and temperature (80–100°C) is critical to achieve yields >70%. Post-synthesis purification involves recrystallization from ethanol or methanol .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the presence of benzothiazole rings and carboxamide linkages. Key signals include aromatic protons (δ 7.0–8.5 ppm) and carboxamide carbonyl carbons (δ ~165 ppm) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves the planar geometry of the benzothiazole-carboxamide core and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard .

Q. How are purity and elemental composition verified post-synthesis?

  • Methodology : Combustion analysis (CHNS/O) compares experimental and theoretical elemental percentages (C, H, N, S). Discrepancies >0.3% indicate impurities. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) with <5 ppm error .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodology : Discrepancies in NMR chemical shifts or IR stretches (e.g., carbonyl vibrations) may arise from solvent effects or crystal packing. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate spectra in the same solvent environment as experiments. X-ray crystallography provides definitive structural validation . For example, intermolecular H-bonds in the crystal lattice can alter IR absorption frequencies .

Q. How can reaction yields be optimized in multi-step syntheses involving benzothiazole intermediates?

  • Methodology :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for cross-couplings) improve regioselectivity in benzothiazole functionalization .
  • Solvent Effects : Polar solvents enhance solubility of intermediates but may hinder carboxamide coupling. Mixed solvents (e.g., THF:H2O) balance reactivity .
  • Byproduct Mitigation : Column chromatography with silica gel (hexane:EtOAc gradients) removes unreacted amines or carboxylic acids .

Q. What role do non-covalent interactions play in the compound’s bioactivity or material properties?

  • Methodology :

  • Hydrogen Bonding : Crystal structures reveal N–H⋯N and C–H⋯O bonds stabilizing dimeric forms, which may influence solubility or aggregation in biological assays .
  • π-π Stacking : Planar benzothiazole rings enable stacking interactions, critical for charge transport in optoelectronic applications. UV-Vis and cyclic voltammetry quantify these effects .

Q. How can molecular docking predict the compound’s interaction with biological targets?

  • Methodology : Docking software (e.g., AutoDock Vina) simulates binding poses using X-ray or cryo-EM structures of target proteins (e.g., kinases). Key parameters include binding energy (ΔG < −7 kcal/mol) and hydrogen-bonding networks with active-site residues. Experimental validation via enzyme inhibition assays (IC50_{50}) is essential .

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